molecular formula C14H12N2O2 B097415 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester CAS No. 16641-82-0

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester

Cat. No. B097415
CAS RN: 16641-82-0
M. Wt: 240.26 g/mol
InChI Key: LIAUJQLOCLVMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester" is a derivative of the pyridoindole structure, which is a scaffold found in various bioactive molecules. The pyridoindole core is known for its presence in compounds with potential therapeutic applications, including cytotoxicity and anti-HIV properties .

Synthesis Analysis

The synthesis of related pyridoindole derivatives has been reported through various methods. For instance, a new approach was used to synthesize 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters via a key intermediate, which was then evaluated for cytotoxicity and anti-HIV activity . Another synthesis involved the condensation of tryptamine with cycloalkanones in the presence of a polyphosphate ester catalyst, yielding tetrahydro-β-carbolines . Additionally, the synthesis of a mutagenic aminophenyl derivative of pyridoindole was achieved starting from ethyl indole-2-aldehyde, through a series of steps including phenylation, elongation, and construction of the pyridine nucleus .

Molecular Structure Analysis

The molecular structure of pyridoindole derivatives is characterized by the presence of a pyridine nucleus fused to an indole ring. This structure is versatile and allows for various substitutions, which can significantly alter the biological activity of the compounds. For example, the mutagenic properties of a compound were confirmed through the synthesis of an aminophenyl derivative, indicating the importance of the nitrogen substitution in the pyridine nucleus .

Chemical Reactions Analysis

Pyridoindole derivatives undergo various chemical reactions, including condensation, phenylation, and ring closure, to form the desired products. The base-catalyzed transformation of certain derivatives can lead to the formation of cycloalkane derivatives, demonstrating the reactivity and potential for chemical modification of the pyridoindole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindole derivatives are influenced by their molecular structure and substituents. For instance, the cytotoxic properties of 1-amino-substituted pyridoindoles were found to be significantly different based on the presence of propyl or methyl substituents at specific positions on the molecule . The synthesis methods and resulting structures of these compounds suggest that they have diverse physical and chemical properties, which can be fine-tuned for specific biological activities .

Scientific Research Applications

Antidiabetic Properties

The derivative compounds of 9H-Pyrido(3,4-b)indole-3-carboxylic acid have shown promising results in the field of antidiabetic research. Compounds like DM 5 demonstrated potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).

Synthesis of Derivatives

There has been considerable research in synthesizing derivatives of 9H-Pyrido(3,4-b)indole-3-carboxylic acid for various applications. For instance, compounds like N-[2-(3-indolyl)ethy1] thioamides and N-(methylthiocarbony1) tryptophan methyl ester were synthesized to create new derivatives (Omar & Yamada, 1966).

Analytical Methodologies

The compound has been implicated in diseases like Parkinson's and cancer, leading to the development of specific analytical methodologies like LC-MS and LC-MS/MS for its detection in foodstuff (Crotti et al., 2010).

Mass Spectrometry Applications

β-Carbolines like 9H-pyrido[3,4-b]indole have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS), demonstrating success in analyzing proteins and sulfated oligosaccharides (Nonami et al., 1997).

Presence in Mainstream Smoke of Cigarettes

Studies have quantified the levels of 9H-pyrido[3,4-b]indole in mainstream smoke condensate from various cigarettes, highlighting its classification as a heterocyclic aromatic amine and its biological activity (Smith et al., 2004).

Mutagenicity Research

Derivatives like 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole have been identified as mutagenic compounds, leading to research into their synthesis and chemical confirmation (Murakami et al., 2010).

Future Directions

Future research directions could involve further exploration of the compound’s potential benefits for Parkinson’s disease, given its mechanism of action as a monoamine oxidase (MAO) inhibitor .

properties

IUPAC Name

methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAUJQLOCLVMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)OC)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168100
Record name 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester

CAS RN

16641-82-0
Record name Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16641-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016641820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Reactant of Route 2
Reactant of Route 2
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Reactant of Route 3
Reactant of Route 3
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Reactant of Route 4
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Reactant of Route 5
Reactant of Route 5
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester
Reactant of Route 6
Reactant of Route 6
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-methyl-, methyl ester

Citations

For This Compound
1
Citations
YY Lin, WH Chen, HC Liu - Journal of Cleaner Production, 2020 - Elsevier
Hydrothermal liquefaction bio-oil is a renewable and potential alternative to fossil fuels. To date, however, the study of the aging and emulsification phenomena of bio-oils derived from …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.